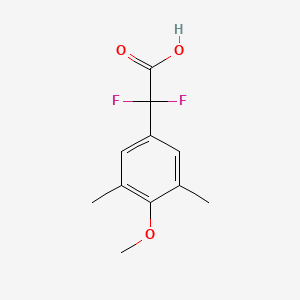
Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid is an organic compound characterized by the presence of two fluorine atoms, a methoxy group, and two methyl groups attached to a phenyl ring, with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes:
Halogenation: Introduction of fluorine atoms to the aromatic ring using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Methoxylation: Introduction of the methoxy group via nucleophilic substitution using methanol and a suitable base.
Methylation: Introduction of methyl groups using methyl iodide and a strong base like sodium hydride.
Acetic Acid Introduction: Formation of the acetic acid moiety through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the acetic acid moiety can yield alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, due to the activating effects of the methoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of difluoro-(4-methoxy-3,5-dimethylphenyl)carboxylic acid.
Reduction: Formation of difluoro-(4-methoxy-3,5-dimethylphenyl)ethanol.
Substitution: Formation of nitro or sulfonic acid derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of fluorinated organic compounds.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of aromatic compounds. It serves as a model compound for investigating enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to enhanced binding affinity and selectivity for specific biological targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the fluorine atoms.
Mécanisme D'action
The mechanism by which Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability by influencing its electronic properties and molecular conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Difluoro-(4-methoxyphenyl)acetic acid: Lacks the additional methyl groups, which may affect its reactivity and biological activity.
Difluoro-(3,5-dimethylphenyl)acetic acid: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.
Methoxy-(3,5-dimethylphenyl)acetic acid: Lacks the fluorine atoms, which can significantly impact its chemical stability and reactivity.
Uniqueness
Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid is unique due to the combination of fluorine, methoxy, and methyl substituents on the aromatic ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H12F2O3 |
|---|---|
Poids moléculaire |
230.21 g/mol |
Nom IUPAC |
2,2-difluoro-2-(4-methoxy-3,5-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C11H12F2O3/c1-6-4-8(11(12,13)10(14)15)5-7(2)9(6)16-3/h4-5H,1-3H3,(H,14,15) |
Clé InChI |
PAMQQMYYJSIYRE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC)C)C(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





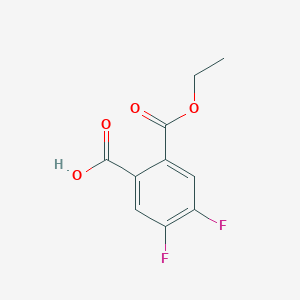
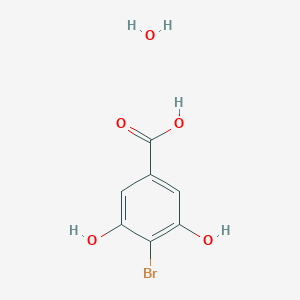
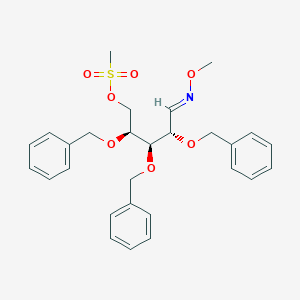


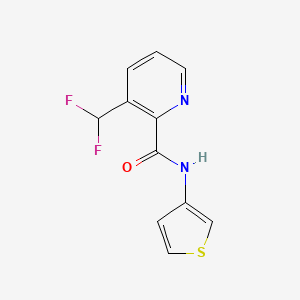
![5-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12837704.png)


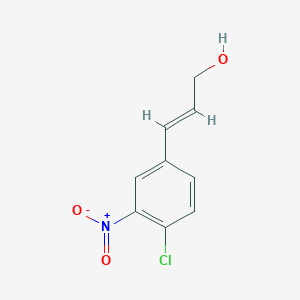
![1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12837734.png)
